molecular formula C10H10N2O2 B2520108 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide CAS No. 94512-07-9

2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide

Cat. No.: B2520108
CAS No.: 94512-07-9
M. Wt: 190.202
InChI Key: AJEGLPHDCIMJPT-UHFFFAOYSA-N
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Description

2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide is a heterocyclic acetamide derivative featuring an isoindolone core fused to an acetamide moiety. Its structure combines a bicyclic isoindol-1-one system with a terminal acetamide group, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors that recognize lactam or amide functionalities.

Properties

IUPAC Name

2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-9(13)5-8-6-3-1-2-4-7(6)10(14)12-8/h1-4,8H,5H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEGLPHDCIMJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Indole/Indolone Cores

Several 2-oxoindoline derivatives from share structural motifs with the target compound. For example:

  • Compound 15: 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide Substitution: A 5-methyl group on the indole ring and a phenylacetamide side chain.
  • Compound IK : Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid
    • Substitution: A carboxylic acid replaces the acetamide group.
    • Implications: The acidic moiety increases polarity, favoring solubility in aqueous environments but limiting blood-brain barrier penetration .

Table 1: Key Structural Differences in Indole/Indolone Analogues

Compound Core Structure Substituents Molecular Formula Molecular Weight
Target Compound Isoindol-1-one Unsubstituted acetamide C₁₀H₁₀N₂O₂ 190.20
Compound 15 () Indol-2-one 5-Methyl, N-phenylacetamide C₁₇H₁₄N₂O₃ 294.31
Compound IK () Indol-2-one Carboxylic acid C₁₀H₇NO₃ 189.17

Acetamide Derivatives with Heterocyclic Variations

  • Benzothiazole Acetamides () :
    • Example: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
    • Structural Feature: Benzothiazole core with trifluoromethyl and phenyl groups.
    • Implications: The electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability compared to the isoindolyl acetamide .
  • Oxadiazole-Sulfanyl Acetamides (): Example: 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Structural Feature: Oxadiazole ring linked via a sulfanyl group.

Table 2: Heterocyclic Acetamide Derivatives

Compound Heterocycle Key Functional Group Molecular Formula Molecular Weight
Target Compound Isoindol-1-one Acetamide C₁₀H₁₀N₂O₂ 190.20
Benzothiazole Derivative () Benzothiazole Trifluoromethyl, phenyl C₁₆H₁₁F₃N₂OS 336.33
Oxadiazole Derivative () 1,3,4-Oxadiazole Sulfanyl, indolylmethyl C₁₃H₁₁N₃O₂S 273.31

Substituent Effects on Physicochemical Properties

  • N,N-Dimethyl Substitution () :
    • Compound: 2-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-N,N-dimethylacetamide
    • Structural Feature: Dimethylamine replaces the primary acetamide.
    • Implications: Increased lipophilicity (higher logP) due to alkylation, which may enhance passive diffusion but reduce solubility .
  • 2-(6-Methyl-1H-Indol-3-yl)acetic Acid () :
    • Structural Feature: Acetic acid linked to a 6-methylindole.
    • Implications: The carboxylic acid group confers ionizability, favoring solubility at physiological pH but limiting CNS activity .

Biological Activity

2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide is C9H9N2O2C_9H_9N_2O_2, with a molecular weight of approximately 177.18 g/mol. Its structure features an isoindole moiety linked to an acetamide group, which is essential for its biological activity.

Biological Activities

Research indicates that 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Properties : The compound's structural similarity to tryptophan hints at possible anti-inflammatory effects. Interaction studies have indicated that it may inhibit proteins involved in inflammatory responses .
  • Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit enzymes such as α-glucosidase, which is relevant in diabetes management .

Synthesis Methods

The synthesis of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide typically involves the formation of an amide bond between an isoindole derivative and an acetamide. Common methods include:

  • Dicyclohexylcarbodiimide (DCC) Coupling : This method activates the carboxylic acid group to form an acylating agent that reacts with the amino group of the isoindole derivative.
  • One-Pot Reactions : Various one-pot reactions have been developed to streamline the synthesis process while maintaining yield and purity .

Case Study 1: Anticancer Potential

A study explored the cytotoxic effects of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide derivatives on human cancer cell lines. Results indicated that certain modifications to the isoindole structure enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .

Case Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects of related compounds on α-glucosidase. Among the tested derivatives, some exhibited over 80% inhibition at specific concentrations, highlighting their potential as therapeutic agents for managing diabetes .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-indolin)-acetamideIndole moietyAnticancer and anti-inflammatory
5-Fluoro-N-[2-(1H-benzimidazol-2-yl)ethyl]-benzamideFluorinated benzamideEnhanced potency in biological assays
6-Methyl-N-[2-(benzothiazolyl)-ethyl]acetamideBenzothiazole moietyDistinct pharmacological profile

This table illustrates how structural variations influence biological activity, emphasizing the importance of chemical modifications in drug design.

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